molecular formula C12H30N6O4S B560203 Synthalin sulfate CAS No. 182285-12-7

Synthalin sulfate

Cat. No.: B560203
CAS No.: 182285-12-7
M. Wt: 354.47
InChI Key: MNKRJRJDADVBJJ-UHFFFAOYSA-N
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Preparation Methods

The synthesis of sulfated molecules, including synthalin sulfate, involves several strategies. One method involves the use of tributylsulfoammonium betaine as a high-yielding route to organosulfates. This method has been optimized for a diverse range of alcohols, including natural products and amino acids . The preparation method for in vivo formula includes mixing DMSO, PEG300, Tween 80, and ddH2O .

Chemical Reactions Analysis

Synthalin sulfate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Mechanism of Action

The primary mechanism of action of synthalin sulfate involves disrupting normal cellular pathways for glucose uptake, effectively lowering blood glucose levels independently of insulin. This is achieved by damaging alpha-cells in the pancreas, which reduces glucagon secretion and subsequently lowers blood glucose levels . The molecular targets include NMDA receptors and polyamine sites .

Comparison with Similar Compounds

Synthalin sulfate can be compared with other guanidine derivatives such as galegine and other diguanide derivatives like synthalin A and synthalin B. These compounds also exhibit glucose-lowering effects but with varying degrees of toxicity and efficacy . This compound is unique in its ability to inhibit glucose utilization in peripheral tissues and its non-competitive antagonism of NMDA receptors.

Similar Compounds

  • Galegine
  • Synthalin A
  • Synthalin B

This compound’s uniqueness lies in its dual role as an NMDA receptor antagonist and its historical significance in diabetes research.

Properties

IUPAC Name

2-[10-(diaminomethylideneamino)decyl]guanidine;sulfuric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H28N6.H2O4S/c13-11(14)17-9-7-5-3-1-2-4-6-8-10-18-12(15)16;1-5(2,3)4/h1-10H2,(H4,13,14,17)(H4,15,16,18);(H2,1,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNKRJRJDADVBJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCCCN=C(N)N)CCCCN=C(N)N.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H30N6O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.47 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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